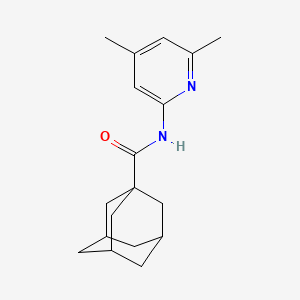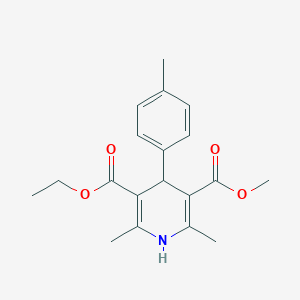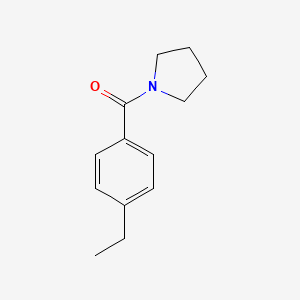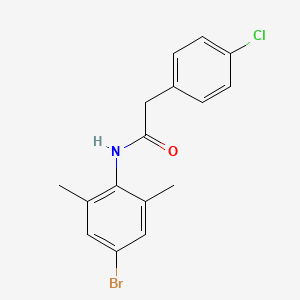
N-(4,6-dimethyl-2-pyridinyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyridinyl)-1-adamantanecarboxamide (DPAC) is a synthetic compound that has shown potential as a therapeutic agent in various scientific research applications. DPAC is a member of the adamantane family, which is a group of compounds that have a unique cage-like structure. This structure makes them highly stable and resistant to degradation, which is an important characteristic for drug development.
作用機序
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. It also has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidants in the brain, which may help to protect against oxidative stress. It also has been shown to decrease the levels of inflammatory cytokines, which are involved in the immune response.
実験室実験の利点と制限
N-(4,6-dimethyl-2-pyridinyl)-1-adamantanecarboxamide has several advantages for lab experiments. It is highly stable and resistant to degradation, which makes it a good candidate for drug development. It also has a relatively low toxicity profile, which makes it safe for use in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-1-adamantanecarboxamide. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and its effects in different experimental settings. Another area of interest is its potential as a neuroprotective agent in other contexts, such as traumatic brain injury and stroke. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent in other disease contexts, such as cancer and diabetes.
合成法
N-(4,6-dimethyl-2-pyridinyl)-1-adamantanecarboxamide is synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-pyridinylamine with 1-adamantylcarboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
N-(4,6-dimethyl-2-pyridinyl)-1-adamantanecarboxamide has been studied for its potential therapeutic effects in various scientific research applications. One of the primary areas of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective properties, which may help to prevent or slow the progression of these diseases.
特性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-11-3-12(2)19-16(4-11)20-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,13-15H,5-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYSXHINXHFDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5018418.png)
![2-ethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5018427.png)
![4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5018430.png)
![trans-4-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]amino}cyclohexanol](/img/structure/B5018435.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5018439.png)
![(2R*,6S*)-2,6-dimethyl-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5018443.png)
![4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide](/img/structure/B5018450.png)

![2-imino-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5018466.png)
![8-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018474.png)

![5-(3-bromobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5018511.png)

